molecular formula C9H7ClO B1355478 1-Chloro-3-(prop-2-yn-1-yloxy)benzene CAS No. 33302-52-2

1-Chloro-3-(prop-2-yn-1-yloxy)benzene

Cat. No. B1355478
CAS RN: 33302-52-2
M. Wt: 166.6 g/mol
InChI Key: MWRDOGDGBQFLTG-UHFFFAOYSA-N
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Description

“1-Chloro-3-(prop-2-yn-1-yloxy)benzene” is a chemical compound with the molecular formula C9H7ClO . It is also known by other names such as “1-chloro-4-(prop-2-yn-1-yloxy)benzene”, “1-chloro-4-prop-2-ynoxybenzene”, and "o-Chlorophenyl propargyl ether" .


Synthesis Analysis

A highly convenient method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives. Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent. The compounds were synthesized in good yields (53-85%) .


Molecular Structure Analysis

The InChI code for “1-Chloro-3-(prop-2-yn-1-yloxy)benzene” is “1S/C9H7ClO/c1-2-7-11-9-5-3-8 (10)4-6-9/h1,3-6H,7H2” and the InChI key is "USRMDNZIKVMDKH-UHFFFAOYSA-N" . The Canonical SMILES is "C#CCOC1=CC=CC=C1Cl" .

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : 1-Chloro-3-(prop-2-yn-1-yloxy)benzene derivatives have been utilized in synthesizing new heterocyclic systems, specifically triazole-isoxazoline from eugenol. This process involves a mixed condensation reaction of 1,3-dipolar azide and the oxide of p-chlorophenylnitrile. These compounds have shown potential in antiproliferative activity against various cancer cell lines (Taia et al., 2020).

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of 3-(Prop-2-yn-1-yloxy)phthalonitrile, a compound related to 1-Chloro-3-(prop-2-yn-1-yloxy)benzene. The analysis of its molecular and crystal structures provides insights into its physical and chemical properties (Jan et al., 2013).

  • Synthesis Optimization and Biological Evaluation : An efficient method for the synthesis of (prop-2-ynyloxy)benzene derivatives has been developed. This includes evaluating their antibacterial, antiurease, and NO scavenging activities. Certain derivatives have shown significant antiurease and antibacterial effects (Batool et al., 2014).

  • Pharmaceutical Applications : There is research into the synthesis of 1,2,4-oxadiazole-1,2,3-triazole hybrids from 1-(prop-2-yn-1-yloxy)benzenes. These compounds are being investigated for potential pharmaceutical applications, specifically as antibreast cancer agents (Anterbedy et al., 2021).

  • Stereochemistry in Chemical Reactions : The stereochemical aspects of reactions involving 1-Chloro-3-(prop-2-yn-1-yloxy)benzene derivatives have been studied, specifically looking at the Friedel-Crafts reaction of benzene with optically active compounds. This research is important in understanding the mechanisms of organic reactions (Segi et al., 1982).

Safety And Hazards

“1-Chloro-3-(prop-2-yn-1-yloxy)benzene” is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area. In case of skin contact, it is recommended to wash with plenty of water .

properties

IUPAC Name

1-chloro-3-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRDOGDGBQFLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557634
Record name 1-Chloro-3-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(prop-2-yn-1-yloxy)benzene

CAS RN

33302-52-2
Record name 1-Chloro-3-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-(prop-2-yn-1-yloxy)benzene
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